

A Technical Guide to the Spectral Analysis of 3',4'-Dimethoxyacetophenone

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Compound of Interest

Compound Name: 3',4'-Dimethoxyacetophenone

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This document provides a comprehensive overview of the spectral data for **3',4'-Dimethoxyacetophenone** (Acetoveratrone), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for reference.

Chemical Structure

IUPAC Name: 1-(3,4-dimethoxyphenyl)ethanone Molecular Formula: $C_{10}H_{12}O_3$ Molecular Weight: 180.20 g/mol CAS Number: 1131-62-0

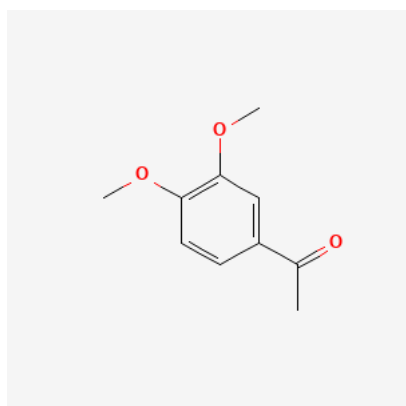


Figure 1. Chemical Structure of **3',4'-Dimethoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **3',4'-Dimethoxyacetophenone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.58	dd	8.6, 2.0	1H	H-6'
7.53	d	2.0	1H	H-2'
6.89	d	8.6	1H	H-5'
3.95	s	-	3H	OCH_3 (C-4')
3.94	s	-	3H	OCH_3 (C-3')
2.57	s	-	3H	COCH_3

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

The ^{13}C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.

Table 2: ^{13}C NMR Spectral Data of **3',4'-Dimethoxyacetophenone**

Chemical Shift (δ) ppm	Assignment
196.7	C=O
153.3	C-4'
149.0	C-3'
130.5	C-1'
123.2	C-6'
110.1	C-5'
110.0	C-2'
56.0	OCH ₃ (C-4')
55.9	OCH ₃ (C-3')
26.1	COCH ₃

Data sourced from multiple references.[2]

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound like **3',4'-Dimethoxyacetophenone**. [3][4]

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3',4'-Dimethoxyacetophenone** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The dissolution should occur within a standard 5 mm NMR tube.
- Instrument Setup: The data is acquired on a 500 MHz NMR spectrometer. Before acquisition, the instrument must be properly tuned and the magnetic field shimmed to ensure high resolution and optimal line shape.[3]
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is used.
 - Acquisition Time: Typically 2-3 seconds.

- Relaxation Delay: A delay of 1-2 seconds between pulses is set to allow for full spin-lattice relaxation.
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A 2-second relaxation delay is employed.
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of **3',4'-Dimethoxyacetophenone** shows characteristic absorptions corresponding to its aromatic, ketone, and ether functionalities.

Table 3: Key IR Absorption Bands for **3',4'-Dimethoxyacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3010-2950	Medium	C-H Stretch	Aromatic & Aliphatic C-H
~1670	Strong	C=O Stretch	Aryl Ketone
~1590, 1515	Strong	C=C Stretch	Aromatic Ring
~1265	Strong	C-O-C Stretch	Aryl Ether (asymmetric)
~1150	Strong	C-O-C Stretch	Aryl Ether (symmetric)
~850-810	Medium	C-H Bend	1,2,4-Trisubstituted Benzene

Data interpreted from typical values and available spectra.[\[2\]](#)[\[5\]](#)

This protocol describes the preparation of a sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

- **Sample Preparation:** Dissolve a small amount (~10-20 mg) of solid **3',4'-Dimethoxyacetophenone** in a few drops of a volatile solvent such as dichloromethane or acetone.
- **Film Deposition:** Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is transparent and not overly thick, which would cause peak saturation.
- **Data Acquisition:** Place the salt plate into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean, empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

- **Data Analysis:** Identify the key absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

The Electron Impact (EI) mass spectrum of **3',4'-Dimethoxyacetophenone** shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of **3',4'-Dimethoxyacetophenone**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
180	49	$[M]^+$ (Molecular Ion)
165	100 (Base Peak)	$[M - CH_3]^+$
79	17	$[C_6H_5O]^+$
77	15	$[C_6H_5]^+$
43	24	$[CH_3CO]^+$

Data sourced from PubChem.

The primary fragmentation pathway involves the alpha-cleavage of a methyl group from the acyl moiety, leading to the formation of the highly stable acylium ion at m/z 165, which is the base peak.

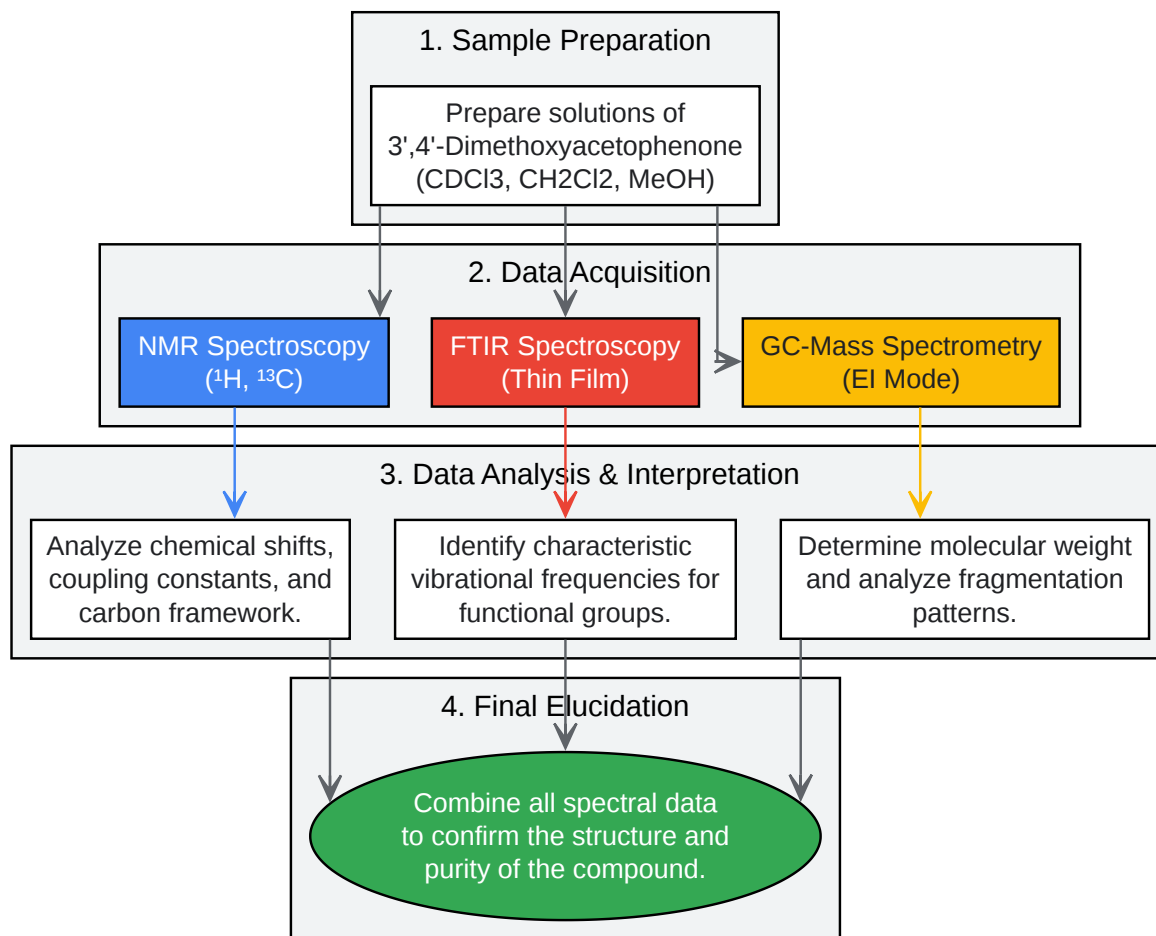
This protocol outlines the general procedure for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- **Sample Preparation:** Prepare a dilute solution of **3',4'-Dimethoxyacetophenone** (~1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.
- **GC Separation:**

- Injection: Inject 1 μL of the sample solution into the GC injection port, which is heated to ensure rapid volatilization.
- Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
- Oven Program: A temperature gradient is applied to the GC oven to separate the analyte from any impurities. For example, hold at 70°C for 1 minute, then ramp to 280°C at a rate of $10^{\circ}\text{C}/\text{min}$.
- Ionization (Electron Impact): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Integrated Workflow for Spectral Analysis

The logical flow for the complete spectral characterization of a compound like **3',4'-Dimethoxyacetophenone** involves sample preparation, data acquisition across multiple platforms, and integrated data analysis to confirm the structure.



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Caption: Workflow for the spectroscopic analysis of **3',4'-Dimethoxyacetophenone**.

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References

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. mzCloud – 3 4 Dimethoxyacetophenone [mzcloud.org]

- 3. whitman.edu [whitman.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. 3,4-Dimethoxyphenyl methyl ketone | C₁₀H₁₂O₃ | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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